REACTION_SMILES
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[CH3:1][C:2]1([CH3:24])[CH2:3][CH2:4][CH:5]=[C:6]1[c:7]1[cH:8][c:9]([C:10](=[O:11])[O:12][CH3:13])[cH:14][cH:15][c:16]1[O:17][CH:18]1[CH2:19][CH2:20][CH2:21][CH2:22][O:23]1.[CH3:42][OH:43].[c:25]1([CH3:26])[cH:27][cH:28][c:29]([S:30]([O-:31])(=[O:32])=[O:33])[cH:34][cH:35]1.[nH+:36]1[cH:37][cH:38][cH:39][cH:40][cH:41]1>>[CH3:1][C:2]1([CH3:24])[CH2:3][CH2:4][CH:5]=[C:6]1[c:7]1[cH:8][c:9]([C:10](=[O:11])[O:12][CH3:13])[cH:14][cH:15][c:16]1[OH:17]
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Name
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COC(=O)c1ccc(OC2CCCCO2)c(C2=CCCC2(C)C)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(OC2CCCCO2)c(C2=CCCC2(C)C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)[O-])cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc[nH+]cc1
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(O)c(C2=CCCC2(C)C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |